N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide” are not provided in the available sources .Scientific Research Applications
Synthesis and Biological Activities
Research has focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives and related compounds for their potential anti-inflammatory, analgesic, and anticancer activities. These compounds are synthesized through various chemical reactions involving key intermediates and are tested for their biological activities, including inhibitory effects on cyclooxygenase (COX) enzymes and cancer cell growth inhibition. For example, compounds with modifications on the thieno[3,2-d]pyrimidine scaffold have shown significant inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory activities. This suggests their potential as lead compounds for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Potential
Several studies have been dedicated to exploring the anticancer potential of thieno[3,2-d]pyrimidine derivatives. These compounds have been tested against various cancer cell lines, demonstrating growth inhibition effects. The structural modifications on these compounds aim to enhance their selectivity and efficacy as anticancer agents. For instance, specific derivatives showed appreciable cancer cell growth inhibition against multiple cancer cell lines, highlighting their potential in cancer therapy (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Antimicrobial and Antituberculosis Activity
Compounds based on the thieno[3,2-d]pyrimidine structure have also been investigated for their antimicrobial and antituberculosis activities. New derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens, as well as Mycobacterium tuberculosis. The research indicates that these compounds can serve as promising candidates for the development of new antimicrobial and antituberculosis drugs (Soni & Patel, 2017).
Dual Inhibitors of Enzymes
The design and synthesis of thieno[3,2-d]pyrimidine derivatives as dual inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have been a significant area of research. These compounds exhibit potent inhibitory activities against both enzymes, making them potential antitumor agents. The dual inhibition mechanism enhances the therapeutic efficacy and can overcome resistance mechanisms to traditional chemotherapy (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Crystal Structure Analysis
The investigation of the crystal structures of thieno[3,2-d]pyrimidine derivatives provides insights into their molecular conformations and the basis for their biological activities. Understanding the structural characteristics of these compounds is crucial for rational drug design, allowing for the optimization of their biological properties (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-2-31-19-10-8-18(9-11-19)15-27-23(29)22-20(12-13-32-22)26(24(27)30)16-21(28)25-14-17-6-4-3-5-7-17/h3-13,20,22H,2,14-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOELCOWTIISTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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